Cas no 29553-51-3 (3-Methylpiperidine-2,6-dione)

3-Methylpiperidine-2,6-dione is a cyclic imide derivative with a molecular formula of C6H9NO2. This compound features a six-membered ring structure incorporating both ketone and imide functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its rigid cyclic framework and reactive sites enable its use in the preparation of heterocyclic compounds, peptidomimetics, and other bioactive molecules. The methyl substituent enhances stability and influences reactivity, offering selective modification opportunities. With high purity and consistent performance, 3-Methylpiperidine-2,6-dione is suitable for research and industrial processes requiring precise chemical building blocks. Proper handling and storage are recommended due to its potential sensitivity to moisture and heat.
3-Methylpiperidine-2,6-dione structure
3-Methylpiperidine-2,6-dione structure
Product Name:3-Methylpiperidine-2,6-dione
CAS No:29553-51-3
MF:C6H9NO2
MW:127.141161680222
MDL:MFCD13178824
CID:272077
PubChem ID:34629
Update Time:2025-06-18

3-Methylpiperidine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 3-Methylpiperidine-2,6-dione
    • 2,6-Piperidinedione,3-methyl-
    • 2-methylglutaramide
    • 2-methylglutarimide
    • 3-methyl-2,6-piperidinedione
    • 3-methylglutarimide
    • 3-Methyl-piperidin-2,6-dion
    • 3-methyl-piperidine-2,6-dione
    • 2,6-Piperidinedione, 3-methyl-
    • methylglutarimide
    • DKCRDQKHMMPWPG-UHFFFAOYSA-N
    • ST24042356
    • 6-Hydroxy-3-methyl-4,5-dihydropyridin-2(3H)-one
    • SY111878
    • W17200
    • EN300-220036
    • SB41310
    • AKOS013476917
    • 29553-51-3
    • DS-16018
    • MFCD13178824
    • CS-0061420
    • SCHEMBL493044
    • DTXSID30952048
    • DB-094336
    • MDL: MFCD13178824
    • Inchi: 1S/C6H9NO2/c1-4-2-3-5(8)7-6(4)9/h4H,2-3H2,1H3,(H,7,8,9)
    • InChI Key: DKCRDQKHMMPWPG-UHFFFAOYSA-N
    • SMILES: O=C1C(C)CCC(N1)=O

Computed Properties

  • Exact Mass: 127.06300
  • Monoisotopic Mass: 127.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 8
  • XLogP3: -0.1
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Color/Form: {"error_code":"52001","error_msg":"TIMEOUT"}
  • PSA: 49.66000
  • LogP: 0.33500

3-Methylpiperidine-2,6-dione Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-Methylpiperidine-2,6-dione Pricemore >>

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3-Methylpiperidine-2,6-dione Suppliers

Amadis Chemical Company Limited
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(CAS:29553-51-3)3-Methylpiperidine-2,6-dione
Order Number:A876433
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:49
Price ($):160.0
Email:sales@amadischem.com

3-Methylpiperidine-2,6-dione Related Literature

Additional information on 3-Methylpiperidine-2,6-dione

Introduction to 3-Methylpiperidine-2,6-dione (CAS No. 29553-51-3)

3-Methylpiperidine-2,6-dione, identified by its Chemical Abstracts Service (CAS) number 29553-51-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom and two methyl groups. The presence of a diketone functional group at the 2 and 6 positions imparts unique reactivity and potential biological activity, making it a valuable scaffold for drug discovery and development.

The structural motif of 3-Methylpiperidine-2,6-dione consists of a piperidine ring substituted with two carbonyl groups and a methyl group at the 3-position. This arrangement creates a highly versatile framework that can be modified through various chemical transformations, enabling the synthesis of derivatives with tailored pharmacological properties. The compound’s ability to undergo nucleophilic addition reactions at the carbonyl groups makes it particularly useful in constructing more complex molecules, such as peptidomimetics and protease inhibitors.

In recent years, 3-Methylpiperidine-2,6-dione has been explored as a key intermediate in the synthesis of bioactive molecules. Its derivatives have shown promise in modulating enzyme activity and interacting with biological targets. For instance, modifications of this scaffold have been investigated for their potential in inhibiting kinases and other enzymes involved in cancer pathways. The compound’s ability to form stable hydrogen bonds due to its polar functional groups enhances its binding affinity to biological receptors, making it an attractive candidate for drug design.

One of the most compelling aspects of 3-Methylpiperidine-2,6-dione is its role in developing novel therapeutic agents. Researchers have leveraged its structural features to create molecules with improved solubility, bioavailability, and metabolic stability. The diketone moiety serves as a versatile handle for further functionalization, allowing chemists to introduce diverse substituents that fine-tune the pharmacokinetic and pharmacodynamic profiles of the final drug candidates. This adaptability has positioned 3-Methylpiperidine-2,6-dione as a cornerstone in medicinal chemistry innovation.

The compound’s significance extends beyond academic research; it has also found applications in industrial settings where high-throughput screening and library synthesis are employed to identify lead compounds for therapeutic development. The ease with which 3-Methylpiperidine-2,6-dione can be synthesized and modified makes it an economical choice for pharmaceutical companies seeking to explore new drug candidates efficiently.

Recent advancements in computational chemistry have further enhanced the utility of 3-Methylpiperidine-2,6-dione. Molecular modeling studies have provided insights into how structural variations influence binding affinity and selectivity, enabling researchers to design more effective derivatives with minimal experimental trials. These computational approaches complement traditional synthetic strategies, accelerating the drug discovery process.

The potential applications of 3-Methylpiperidine-2,6-dione are not limited to oncology; this compound has also been investigated for its antimicrobial and anti-inflammatory properties. Derivatives of this scaffold have demonstrated efficacy against resistant bacterial strains and inflammatory conditions by targeting specific enzymatic pathways. Such findings highlight the broad therapeutic scope of 3-Methylpiperidine-2,6-dione and its derivatives.

In conclusion, 3-Methylpiperidine-2,6-dione (CAS No. 29553-51-3) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features enable diverse chemical modifications, making it a valuable building block for synthesizing bioactive molecules. As research continues to uncover new applications and synthetic strategies for this compound, its role in advancing therapeutic interventions is likely to expand further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:29553-51-3)3-Methylpiperidine-2,6-dione
A876433
Purity:99%
Quantity:1g
Price ($):160.0
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